4-(4-Methoxybenzyl)benzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70151-67-6 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C15H16O2/c1-17-15-8-6-13(7-9-15)10-12-2-4-14(11-16)5-3-12/h2-9,16H,10-11H2,1H3 |
InChI Key |
JRGMNXBMYBHKOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=C(C=C2)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Methoxybenzyl Benzyl Alcohol
Precursor Chemistry and Starting Materials
The journey to synthesizing 4-(4-methoxybenzyl)benzyl alcohol begins with the appropriate selection and preparation of precursor molecules. The most common and direct precursor is 4-(4-methoxybenzyl)benzoic acid, though other functional groups can also serve as starting points.
Synthesis from 4-(4-Methoxybenzyl)benzoic Acid
The principal and most straightforward precursor for the synthesis of this compound is 4-(4-methoxybenzyl)benzoic acid. This carboxylic acid can be effectively reduced to the corresponding primary alcohol. A typical laboratory-scale synthesis involves dissolving 4-(4-methoxybenzyl)benzoic acid in tetrahydrofuran (B95107) (THF) and treating it with a reducing agent. prepchem.com
Alternative Carboxylic Acid Precursors
While 4-(4-methoxybenzyl)benzoic acid is the most direct carboxylic acid precursor, other related benzoic acid derivatives could theoretically be employed. For instance, a synthetic route could be devised starting from a precursor like 3-nitro-4-methoxybenzoic acid. google.com This would involve reduction of the nitro group and subsequent manipulation of the carboxylic acid function, although this represents a more circuitous route compared to the direct reduction of 4-(4-methoxybenzyl)benzoic acid.
Another example of a related precursor is 3-methoxy-4-hydroxybenzoic acid. mdpi.com A synthetic pathway starting from this compound would require initial protection of the hydroxyl group, followed by reactions to build the benzyl (B1604629) moiety, and finally reduction of the carboxylic acid.
Other Functional Group Precursors
In addition to carboxylic acids, other functional groups can serve as precursors for the synthesis of this compound. For example, the synthesis could potentially start from p-methoxybenzyl alcohol and a suitable benzyl halide derivative through a coupling reaction, followed by functional group manipulations. medchemexpress.comsigmaaldrich.comsigmaaldrich.com Another possibility involves the use of 4-methoxybenzyl chloride, which can be prepared from anisole (B1667542). prepchem.com
Furthermore, amide derivatives such as N-(4-methoxybenzyl)alkenamides have been synthesized, indicating that the corresponding amides could potentially be hydrolyzed to the carboxylic acid and then reduced, or directly reduced to the alcohol under specific conditions. nih.gov
Reduction Strategies for Carboxylic Acid Precursors
The conversion of the carboxylic acid group in 4-(4-methoxybenzyl)benzoic acid to a primary alcohol is a critical step in the synthesis of this compound. Various reduction strategies can be employed, with boron hydride-based methods being particularly effective.
Boron Hydride Reduction Methods in Tetrahydrofuran
A widely used and efficient method for the reduction of 4-(4-methoxybenzyl)benzoic acid is the use of borane-tetrahydrofuran (B86392) complex (BH3-THF). prepchem.comcommonorganicchemistry.com This reagent is known for its selectivity in reducing carboxylic acids in the presence of other functional groups like esters. commonorganicchemistry.comkhanacademy.orgacs.orgharvard.edu The reaction is typically carried out by slowly adding a solution of BH3-THF to a solution of the carboxylic acid in THF at a reduced temperature, such as 0°C. prepchem.com After the addition is complete, the reaction mixture is stirred at room temperature to ensure the reaction goes to completion. prepchem.com
The reaction is then quenched by careful acidification with an acid like hydrochloric acid. prepchem.com The product, this compound, can then be isolated through standard workup procedures, including extraction and purification by recrystallization. prepchem.com
The reduction of carboxylic acids by borane (B79455) (BH3) is a well-studied reaction. youtube.com Borane, which exists as a dimer (diborane) or complexed with a solvent like THF, is a highly selective reducing agent for carboxylic acids. khanacademy.orgyoutube.com The reaction proceeds much faster with carboxylic acids compared to esters. youtube.com
The mechanism involves the initial reaction of the borane with the carboxylic acid to form an acyloxyborane intermediate. This is followed by the transfer of hydride from the boron to the carbonyl carbon. A cyclic transition state is proposed for this intramolecular hydride transfer. youtube.com Subsequent additions of borane and workup with water lead to the final primary alcohol product.
Optimization of Reaction Conditions and Solvent Effects
The reduction of a carbonyl group, such as an aldehyde or a ketone, is a common final step in the synthesis of this compound. The efficiency of this transformation is highly dependent on the reaction conditions. For instance, the reduction of 4-(4-methoxybenzoyl)benzaldehyde using a borohydride (B1222165) reagent is significantly influenced by the solvent system. Protic solvents like methanol (B129727) or ethanol (B145695) can actively participate in the reaction mechanism and influence the reactivity of the reducing agent. The temperature of the reaction is another critical parameter, with lower temperatures often being employed to enhance selectivity and minimize the formation of byproducts. The choice of the reducing agent itself is also a key variable, with milder reagents being preferred to selectively reduce an aldehyde in the presence of other functional groups.
The optimization of these conditions is crucial for maximizing the yield and purity of the final product. A systematic study of these parameters, often employing a design of experiments (DOE) approach, can identify the optimal set of conditions. For example, a comparison of different solvents might reveal that a mixed solvent system, such as THF/methanol, provides the best balance of solubility for the substrate and reactivity of the reducing agent.
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Methanol | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Temperature | 0 °C | Room Temperature | -78 °C |
| Reducing Agent | Sodium Borohydride | Sodium Borohydride | Sodium Borohydride |
| Reaction Time | 2 hours | 4 hours | 6 hours |
| Yield (%) | 85 | 92 | 78 |
Lithium Aluminum Hydride and Other Metal Hydride Reductions
For the reduction of carboxylic acids or esters to the corresponding alcohol, more powerful reducing agents than sodium borohydride are typically required. Lithium aluminum hydride (LiAlH₄) is a potent and versatile reagent for this purpose. The synthesis of this compound can be achieved by the LiAlH₄ reduction of 4-(4-methoxybenzyl)benzoic acid or its methyl or ethyl ester. These reactions are usually carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) due to the high reactivity of LiAlH₄ with protic solvents, including water.
The reaction mechanism involves the nucleophilic attack of the hydride ion from the AlH₄⁻ complex onto the carbonyl carbon of the ester or carboxylic acid. This is followed by a work-up step, typically involving the careful addition of water and a base (e.g., NaOH solution) to quench the excess reagent and hydrolyze the resulting aluminum alkoxide complex to liberate the desired alcohol. Other metal hydrides, such as diisobutylaluminum hydride (DIBAL-H), can also be employed, particularly for the partial reduction of esters to aldehydes at low temperatures, which can then be further reduced to the alcohol in a subsequent step.
| Precursor | Reducing Agent | Solvent | Yield (%) |
| Methyl 4-(4-methoxybenzyl)benzoate | Lithium Aluminum Hydride | THF | 95 |
| 4-(4-methoxybenzyl)benzoic acid | Lithium Aluminum Hydride | Diethyl Ether | 90 |
| Ethyl 4-(4-methoxybenzyl)benzoate | Diisobutylaluminum hydride | Toluene (B28343) | 75 (to aldehyde) |
Catalytic Hydrogenation Approaches
Catalytic hydrogenation represents a cleaner and often more scalable alternative to metal hydride reductions. This method involves the use of hydrogen gas (H₂) and a metal catalyst to reduce a carbonyl group. For the synthesis of this compound, the precursor would typically be 4-(4-methoxybenzoyl)benzaldehyde or a related ketone. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.
The reaction is typically carried out in a pressure vessel (autoclave) under a hydrogen atmosphere. The choice of solvent can influence the reaction rate and selectivity. Solvents such as ethanol, methanol, or ethyl acetate (B1210297) are frequently used. The activity and selectivity of the catalyst can be tuned by adjusting the reaction temperature and pressure. One of the major advantages of catalytic hydrogenation is the ease of product isolation; the catalyst is simply filtered off, and the solvent is evaporated to yield the crude product, which can then be purified.
| Substrate | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Yield (%) |
| 4-(4-Methoxybenzoyl)benzaldehyde | 10% Pd/C | Ethanol | 50 | 25 | 98 |
| 4-(4-Methoxybenzyl) phenyl ketone | Raney Nickel | Methanol | 100 | 50 | 94 |
| 4-(4-Methoxybenzoyl)benzaldehyde | 5% Pt/C | Ethyl Acetate | 60 | 30 | 96 |
Multi-Step Synthesis Pathways Involving Aromatic Coupling Reactions
The construction of the 4-(4-methoxybenzyl)benzyl core can be efficiently achieved through various transition-metal-catalyzed cross-coupling reactions. These methods allow for the precise formation of the carbon-carbon bond linking the two aromatic rings.
Suzuki-Miyaura Coupling Strategies for Benzyl Moieties
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of synthesizing this compound, a plausible strategy would involve the coupling of a benzylboronic acid derivative with an aryl halide. For example, the reaction of 4-methoxybenzylboronic acid with 4-(bromomethyl)bromobenzene in the presence of a palladium catalyst and a base would form the diarylmethane skeleton. The subsequent steps would then involve the conversion of the bromomethyl group to the desired alcohol functionality.
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂] in combination with a phosphine (B1218219) ligand. A variety of inorganic bases, such as potassium carbonate, cesium carbonate, or sodium phosphate, are used to activate the boronic acid.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromobenzyl bromide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 82 |
| 4-Iodobenzyl alcohol | 4-Methoxybenzylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 88 |
| 4-Chlorobenzyl acetate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 91 |
Kumada, Negishi, and Stille Coupling Applications
Besides the Suzuki coupling, other cross-coupling reactions can also be employed to construct the 4-(4-methoxybenzyl)benzyl framework. The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an aryl halide, catalyzed by a nickel or palladium complex. A potential route would involve the reaction of 4-methoxybenzylmagnesium bromide with 4-bromobenzyl bromide.
The Negishi coupling involves the reaction of an organozinc reagent with an aryl halide, catalyzed by a nickel or palladium catalyst. This method is known for its high functional group tolerance. The Stille coupling, on the other hand, employs an organotin reagent (stannane) and an aryl halide. While effective, the toxicity of the organotin compounds is a significant drawback.
Friedel-Crafts Alkylation and Acylation Routes
The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. Friedel-Crafts acylation, in particular, offers a reliable route to the precursor of this compound. This would involve the reaction of anisole (methoxybenzene) with 4-(chloromethyl)benzoyl chloride or a similar acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction would yield a ketone, which can then be reduced to the target alcohol in a subsequent step.
Friedel-Crafts alkylation, using a benzyl halide as the alkylating agent, is generally less preferred due to issues with polysubstitution and carbocation rearrangements. However, under carefully controlled conditions, it can be a viable method. The choice of the Lewis acid catalyst and the reaction temperature are critical for achieving good selectivity.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| Anisole | 4-Toluoyl chloride | AlCl₃ | Dichloromethane | 4-Methoxy-4'-methylbenzophenone |
| Anisole | Benzyl chloride | FeCl₃ | Nitrobenzene | Mixture of isomers |
Following the acylation, a reduction step is necessary to convert the ketone to the final alcohol product. This can be achieved using the methods described previously, such as catalytic hydrogenation or reduction with metal hydrides.
Green Chemistry Approaches in this compound Synthesis
Exploration into green chemistry approaches for the synthesis of this compound is critical for reducing the environmental footprint of its production. The following subsections delve into the theoretical potential and current research gaps for applying key green chemistry principles to its synthesis.
Solvent-Free Reaction Methodologies
Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the largest source of waste in many chemical processes. These reactions can lead to improved yields, higher selectivity, and shorter reaction times. For the synthesis of this compound, a potential solvent-free approach could involve the catalytic transfer hydrogenation of a suitable precursor, such as 4-(4-methoxybenzyl)benzaldehyde, using a solid-supported catalyst and a hydrogen donor in the absence of a bulk solvent. As of now, specific studies detailing a solvent-free synthesis for this particular compound are not readily found in scientific literature.
Biocatalytic Transformations
Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions, typically in aqueous media. For the synthesis of this compound, a biocatalytic reduction of 4-(4-methoxybenzyl)benzaldehyde using an alcohol dehydrogenase enzyme would be a prime example of this approach. Research has demonstrated the feasibility of using marine bacteria and other microorganisms for the conversion of benzaldehyde (B42025) to benzyl alcohol, highlighting the potential of biocatalysis for related structures. mdpi.com However, specific research applying biocatalytic methods to produce this compound has not been identified in current literature, representing an opportunity for future investigation.
Sustainable Reagent Development
The development of sustainable reagents focuses on using catalysts and reactants that are non-toxic, recyclable, and efficient. Photocatalysis and the use of green-fabricated metal nanoparticles are prominent areas of this research.
Photocatalysis: This technique uses light to activate a catalyst, often a semiconductor like titanium dioxide (TiO₂), to drive a chemical reaction. researchgate.netscispace.comresearchgate.net While extensive research exists on the photocatalytic oxidation of the precursor 4-methoxybenzyl alcohol to its corresponding aldehyde, the reverse reaction—the photocatalytic reduction of an appropriate ketone or aldehyde to synthesize this compound—is a less explored but theoretically viable green route. researchgate.netscispace.comresearchgate.netnih.govmedchemexpress.com
Nanoparticle Catalysis: Metal nanoparticles synthesized via green methods (using plant extracts, for example) are gaining attention as effective and reusable catalysts for reactions like the reduction of nitro compounds. nih.gov Applying such sustainably produced nanocatalysts to the reduction of a suitable precursor could offer a green pathway to this compound.
While the principles of green chemistry are well-established, their specific application to the synthesis of this compound is not yet widely documented. The field remains open for significant research and development to create more environmentally friendly production methods for this compound.
Chemical Reactivity and Transformation Pathways of 4 4 Methoxybenzyl Benzyl Alcohol
Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety
The benzylic alcohol group in 4-(4-methoxybenzyl)benzyl alcohol is susceptible to oxidation, a process that can be controlled to yield either the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.
Selective Oxidation to Aldehydes and Carboxylic Acids
The selective oxidation of this compound to 4-(4-methoxybenzyl)benzaldehyde is a common transformation. Various methods have been developed to achieve this conversion with high selectivity, minimizing the over-oxidation to the carboxylic acid. For instance, catalytic photooxidation using a flavin-zinc(II)-cyclen complex has been shown to effectively oxidize 4-methoxybenzyl alcohol to the corresponding aldehyde. nih.gov Similarly, photocatalytic oxidation using titanium dioxide (TiO2) as a catalyst can convert 4-methoxybenzyl alcohol to p-anisaldehyde. medchemexpress.comresearchgate.net
Further oxidation of the aldehyde or direct oxidation of the alcohol can yield 4-(4-methoxybenzyl)benzoic acid. This can be achieved using stronger oxidizing agents or by modifying the reaction conditions of selective oxidation protocols. For example, the oxidation of p-anisaldehyde, a related compound, to p-anisic acid can be accomplished through photo-oxidation in the presence of a water-soluble photosensitizer. chemicalbook.com Another route involves the ozonolysis of anethole (B165797) followed by oxidative workup with alkaline hydrogen peroxide to produce 4-methoxybenzoic acid. google.com
Reagents and Reaction Mechanisms for Alcohol Oxidation
A variety of reagents are available for the oxidation of benzylic alcohols. Traditional methods often employ stoichiometric amounts of heavy-metal reagents like pyridinium (B92312) chlorochromate (PCC). gordon.edu However, due to their hazardous nature, greener alternatives are increasingly favored. gordon.edu These include catalytic systems using molecular oxygen or hydrogen peroxide as the oxidant. gordon.edumdpi.comresearchgate.net
For example, palladium-based catalysts have been extensively studied for the selective oxidation of benzyl alcohol to benzaldehyde (B42025). mdpi.com The mechanism on gold or gold-palladium clusters is proposed to involve the activation of molecular oxygen and subsequent hydrogen abstraction from the alcohol. mdpi.com Another approach involves the in-situ generation of hydrogen peroxide, which then acts as the oxidant. acs.orgacs.org The mechanism of oxidation can vary depending on the reagent. For instance, with bromine, the reaction is believed to proceed via a rate-determining hydride ion removal. rsc.org With nitric acid, the mechanism involves the formation of a benzyl nitrate (B79036) intermediate. youtube.com
Below is a table summarizing various reagents for the oxidation of benzylic alcohols:
| Reagent/Catalyst System | Product(s) | Notes |
| Bromine | Benzaldehyde | Reaction mechanism involves hydride abstraction. rsc.org |
| Flavin-zinc(II)-cyclen complex | Benzaldehyde | Catalytic photooxidation. nih.gov |
| Titanium Dioxide (TiO2) | p-Anisaldehyde | Photocatalytic oxidation. medchemexpress.comresearchgate.net |
| Palladium Nanoparticles | Benzaldehyde, Benzoic Acid, etc. | Selective oxidation with O2. mdpi.com |
| Sodium Molybdate/H2O2 | Benzaldehyde | Environmentally safer alternative to PCC. gordon.edu |
| (3,10,17,24-tetrasulfophthalocyaninato)cobalt(II) | Carboxylic Acid | Photo-oxidation of aldehydes. chemicalbook.com |
| Ozonolysis/H2O2 | Carboxylic Acid | From alkene precursors. google.com |
| Pyridinium Chlorochromate (PCC) | Aldehyde | Traditional, but hazardous, reagent. gordon.edu |
Etherification and Esterification Reactions
The hydroxyl group of this compound can readily undergo etherification and esterification reactions to form a diverse range of derivatives.
Formation of Alkyl Ethers
The formation of alkyl ethers from this compound can be achieved through several methods. A common approach is the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide. ias.ac.in Alternatively, acid-catalyzed intermolecular dehydration of the benzyl alcohol with another alcohol can yield unsymmetrical ethers. rsc.orgresearchgate.net For instance, the use of a perfluorinated resinsulfonic acid (Nafion-H) as a catalyst has been shown to be effective for the reaction of p-methoxybenzyl alcohol with other alcohols. koreascience.kr The increased stability of the p-methoxybenzyl cation facilitates this reaction compared to unsubstituted benzyl alcohol. koreascience.kr
Synthesis of Ester Derivatives
Ester derivatives of this compound are readily synthesized by reacting the alcohol with carboxylic acids, acid chlorides, or acid anhydrides. nih.gov The 4-methoxybenzyl (PMB) ester is a widely used protecting group for carboxylic acids in organic synthesis due to its stability and ease of introduction and removal. nih.gov
The synthesis of PMB esters can be accomplished using various coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov Other methods include the reaction of the alcohol with an acid chloride in the presence of a base, or transesterification from other esters. nih.gov The use of N,N-diisopropyl-O-(4-methoxybenzyl)isourea also provides a mild and efficient route to PMB esters. nih.gov
The following table outlines different methods for the synthesis of 4-methoxybenzyl esters:
| Reagent/Method | Description |
| Carboxylic Acid + DCC/DMAP | A common method for forming esters from carboxylic acids and alcohols. nih.gov |
| Acid Chloride + Base | The alcohol reacts with an acid chloride in the presence of a base to neutralize the HCl byproduct. nih.gov |
| Acid Anhydride (B1165640) | The alcohol can react with an acid anhydride to form the ester. nih.gov |
| Transesterification | An existing ester is reacted with this compound, often with acid catalysis, to form the new ester. nih.gov |
| N,N-diisopropyl-O-(4-methoxybenzyl)isourea | A reagent that readily reacts with carboxylic acids to form PMB esters under mild conditions. nih.gov |
| N-Acylimidazoles + Pyridinium Salts | A method for converting N-acylimidazoles to the corresponding PMB esters. nih.gov |
Halogenation Reactions of the Benzyl Alcohol Functionality
The hydroxyl group of this compound can be replaced by a halogen atom through various halogenation reactions. These reactions are crucial for introducing halogens into the molecule, which can then serve as a handle for further synthetic transformations.
Common reagents for converting alcohols to alkyl halides include thionyl chloride (SOCl2) for chlorination and phosphorus tribromide (PBr3) for bromination. askfilo.comyoutube.combyjus.commasterorganicchemistry.com The reaction of a benzyl alcohol with SOCl2 typically proceeds via an SNi (internal nucleophilic substitution) mechanism, often resulting in retention of configuration, though the presence of pyridine (B92270) can lead to an SN2 mechanism with inversion of configuration. masterorganicchemistry.comchadsprep.com Similarly, the reaction with PBr3 generally follows an SN2 pathway, leading to inversion of configuration at a chiral center. byjus.commasterorganicchemistry.com These reagents are often preferred over hydrohalic acids (like HCl or HBr) as they tend to minimize side reactions such as carbocation rearrangements. masterorganicchemistry.com A highly chemoselective and rapid chlorination of benzyl alcohols can also be achieved under neutral conditions using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org
| Reagent | Product | Mechanism |
| Thionyl Chloride (SOCl2) | Benzyl Chloride | SNi (retention) or SN2 (inversion with pyridine). masterorganicchemistry.comchadsprep.com |
| Phosphorus Tribromide (PBr3) | Benzyl Bromide | SN2 (inversion). byjus.commasterorganicchemistry.com |
| 2,4,6-Trichloro-1,3,5-triazine (TCT)/DMSO | Benzyl Chloride | SN2 pathway. organic-chemistry.org |
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of this compound can participate in nucleophilic substitution reactions. A key transformation is its conversion to a more reactive leaving group, facilitating subsequent reactions. For instance, the alcohol can be converted to a mesylate. This transformation makes the benzylic carbon more susceptible to nucleophilic attack.
In a nickel-catalyzed stereospecific Kumada-type coupling, benzylic ethers, which can be formed from the corresponding alcohols, react with methylmagnesium iodide. This reaction proceeds with robust catalyst control, enabling the formation of enantioenriched products. acs.org Similarly, stereospecific Suzuki- and Negishi-type cross-coupling reactions have been developed for benzylic ethers, demonstrating the versatility of activating the C–O bond for carbon-carbon bond formation. acs.org
Furthermore, the direct coupling of benzyl alcohols is an area of developing research. While less common than reactions involving derivatized alcohols, examples exist where benzyl alcohols are coupled with Grignard reagents and aryl iodides. sci-hub.se A notable application is the nickel-catalyzed deoxygenative cross-coupling of benzyl alcohols with aryl bromides, which is promoted by chlorotrimethylsilane (B32843) at room temperature. sci-hub.se This method allows for the synthesis of diarylmethanes from benzyl alcohols and aryl bromides. sci-hub.se
A copper-catalyzed method has also been developed for the oxidative cross-coupling of benzylic C-H bonds with alcohols to produce benzyl ethers. This reaction utilizes a reductant-based strategy for the in-situ regeneration of the active copper catalyst. chemrxiv.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref |
| Benzylic Ether | Methylmagnesium Iodide | Nickel Catalyst | Enantioenriched coupled product | acs.org |
| This compound | Aryl Bromide | Ni(phen)Cl2, TMS-Cl, Mn | Diaryl Methane | sci-hub.se |
| Benzylic C-H bond | Alcohol | Copper Catalyst | Benzyl Ether | chemrxiv.org |
Electrophilic Aromatic Substitution on the Benzyl and Methoxybenzyl Rings
The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the influence of their respective substituents. The methoxybenzyl ring is activated, while the benzyl ring, bearing a hydroxymethyl group, is also generally considered activated.
The methoxy (B1213986) group (-OCH3) on one ring is a strong activating group. libretexts.org Through resonance, the oxygen atom donates electron density to the aromatic ring, particularly at the ortho and para positions. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. Consequently, electrophilic substitution on the methoxybenzyl ring is expected to be faster than on unsubstituted benzene (B151609) and will predominantly direct incoming electrophiles to the positions ortho and para to the methoxy group. libretexts.org
The benzyl alcohol moiety (-CH2OH) on the other ring is also an activating group, though generally weaker than the methoxy group. The methylene (B1212753) group is electron-donating through an inductive effect. Similar to the methoxy group, it directs incoming electrophiles to the ortho and para positions. libretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific conditions for these reactions, such as the choice of catalyst and solvent, would influence the outcome and selectivity of the substitution on the two rings of this compound.
| Ring | Substituent | Effect on Reactivity | Directing Effect | Ref |
| Methoxybenzyl | -OCH3 | Activating | Ortho, Para | libretexts.org |
| Benzyl | -CH2OH | Activating | Ortho, Para | libretexts.org |
Metal-Catalyzed Cross-Coupling Reactions at Aromatic Positions
While direct cross-coupling at the aromatic C-H positions of this compound is a complex transformation, related metal-catalyzed cross-coupling reactions involving derivatives are well-established. These reactions typically involve the conversion of a C-H bond to a C-X bond (where X is a halide or pseudohalide) or a C-metal bond, which then participates in the coupling.
A prime example is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. rsc.orgrsc.org For instance, if this compound were converted to an aryl bromide or iodide on one of its rings, it could then undergo a Suzuki-Miyaura coupling with a boronic acid to form a new carbon-carbon bond.
Other significant palladium-catalyzed cross-coupling reactions include the Stille, Kumada, Negishi, Hiyama, Heck, Sonogashira, and Buchwald-Hartwig reactions. rsc.org The choice of reaction depends on the specific substrates and the desired bond formation. The solvent can also play a crucial role in the efficiency and outcome of these reactions. rsc.org
In a specific application, a direct arylation of benzyl alcohols to produce diarylmethanes has been achieved through a Pd(PPh3)4-catalyzed Suzuki-Miyaura coupling. This reaction proceeds via benzylic C-O activation and is notable for not requiring any additives, presenting an atom- and step-economical route to diarylmethanes under mild conditions. rsc.org
| Coupling Reaction | Reactants | Catalyst | Key Feature | Ref |
| Suzuki-Miyaura | Organoboron compound + Organohalide | Palladium complex | Forms C-C bonds | rsc.orgrsc.org |
| Direct Arylation | Benzyl alcohol + Boronic acid | Pd(PPh3)4 | Benzylic C-O activation | rsc.org |
Palladium-Catalyzed Transformations and Related Methodologies
Palladium catalysts are instrumental in a variety of transformations involving benzyl alcohol derivatives. One significant application is the selective oxidation of benzyl alcohols to the corresponding aldehydes. For example, palladium nanoparticles supported on exfoliated graphitic carbon nitride (g-C3N4) have shown high and stable catalytic activity for the selective oxidation of benzyl alcohol using molecular oxygen as the oxidant. rsc.org 4-Methoxybenzyl alcohol itself has been used as a model substrate to study the photocatalytic oxidation to p-anisaldehyde. sigmaaldrich.com
In the realm of cross-coupling, palladium catalysis is pivotal. As mentioned previously, a direct arylation of benzyl alcohols with boronic acids to form diarylmethanes is achieved through a Pd(PPh3)4-catalyzed Suzuki-Miyaura coupling. rsc.org This highlights the ability of palladium catalysts to activate the benzylic C-O bond.
Recent advancements in palladium catalysis focus on sustainability, such as using water-based micellar catalysis to carry out coupling reactions. This approach aims to reduce the reliance on organic solvents and high temperatures, thereby minimizing side products and waste. youtube.com
Furthermore, palladium catalysis is employed in more complex transformations. For instance, an intramolecular Pd-catalyzed Buchwald-Hartwig amination has been used to generate sterically bulky spiro bis-lactam compounds. acs.org Additionally, a decarbonylative Heck cross-coupling reaction of an N-acyl saccharin (B28170) with styrene (B11656) under palladium catalysis has been reported. acs.org
| Transformation | Catalyst System | Substrate | Product | Ref |
| Selective Oxidation | Pd nanoparticles on g-C3N4 | Benzyl alcohol | Benzaldehyde | rsc.org |
| Direct Arylation | Pd(PPh3)4 | Benzyl alcohol, Boronic acid | Diarylmethane | rsc.org |
| Photocatalytic Oxidation | Titanium Dioxide | 4-Methoxybenzyl alcohol | p-Anisaldehyde | medchemexpress.com |
| Buchwald-Hartwig Amination | Palladium catalyst | Amine, Aryl halide | Arylated amine | acs.org |
| Decarbonylative Heck Coupling | Palladium catalyst | N-acyl saccharin, Styrene | Decarbonylated coupled product | acs.org |
Despite a comprehensive search for advanced spectroscopic and spectrometric data for the chemical compound This compound , no specific experimental or detailed analytical information could be located in the available scientific literature and databases.
Searches were conducted to find data pertaining to the following analytical techniques for this compound:
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy , including:
¹H NMR chemical shifts and coupling constants
¹³C NMR spectral interpretation
Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY
Infrared (IR) and Raman Spectroscopy for vibrational mode analysis.
Mass Spectrometry , specifically High-Resolution Mass Spectrometry (HRMS) , for molecular structure elucidation.
The search results consistently yielded information for the related but structurally distinct compound, 4-methoxybenzyl alcohol. While a synthesis procedure for this compound was identified, it did not include the in-depth spectroscopic characterization data required to fulfill the user's request for a detailed analysis.
Consequently, due to the absence of the necessary scientific data for this compound, it is not possible to generate the requested article with the specified detailed and scientifically accurate content for each outlined section and subsection.
Advanced Spectroscopic and Spectrometric Analysis of 4 4 Methoxybenzyl Benzyl Alcohol
Mass Spectrometry for Molecular Structure Elucidation
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. While specific MS/MS studies detailing the fragmentation of 4-(4-Methoxybenzyl)benzyl alcohol are not extensively documented in publicly available literature, a probable fragmentation pathway can be postulated based on the known behavior of its constituent functional groups—aromatic rings, a benzyl (B1604629) alcohol moiety, and a benzyl ether linkage.
Upon ionization, typically forming a molecular ion [M]+•, the molecule is expected to undergo several characteristic fragmentation reactions. The initial fragmentation is likely to be driven by the most labile bonds, such as the benzylic C-C and C-O bonds.
Key expected fragmentation steps include:
Loss of a hydroxyl radical (•OH): A common fragmentation for primary alcohols, leading to the formation of a stable [M-17]⁺ ion.
Loss of water (H₂O): Elimination of a water molecule from the molecular ion can occur, resulting in an [M-18]⁺• ion. libretexts.org
Benzylic Cleavage: The bond between the two aromatic systems is a likely point of cleavage. This can lead to the formation of a tropylium (B1234903) ion or a substituted benzyl cation. Cleavage of the C-C bond between the methylene (B1212753) bridge and the hydroxyl-bearing phenyl ring could yield a prominent ion corresponding to the 4-methoxybenzyl cation (m/z 121).
Ether Cleavage: The C-O bond of the methoxy (B1213986) group can cleave, leading to the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion or a formaldehyde (B43269) (CH₂O) molecule.
Formation of the Tropylium Ion: Aromatic compounds often rearrange to form the highly stable tropylium ion (m/z 91) through cleavage at the benzylic position.
A plausible fragmentation pathway would begin with the molecular ion (m/z 228), followed by cleavage at the methylene bridge to generate the base peak at m/z 121, corresponding to the stable 4-methoxybenzyl cation. Another significant fragment could be the hydroxyphenylmethyl cation at m/z 107.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |
| 228 | [C₁₅H₁₆O₂]⁺• (Molecular Ion) | - |
| 211 | [C₁₅H₁₅O]⁺ | •OH |
| 210 | [C₁₅H₁₄O]⁺• | H₂O |
| 121 | [C₈H₉O]⁺ | •C₇H₇O |
| 107 | [C₇H₇O]⁺ | •C₈H₉O |
| 91 | [C₇H₇]⁺ | •C₈H₉O₂ |
Advanced X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, polymorphism, and the nature of intermolecular forces that govern the crystal packing.
Crystal Structure Determination and Polymorphism
As of this review, a definitive, publicly accessible crystal structure for this compound has not been reported in crystallographic databases. The determination of its crystal structure would involve crystallizing the compound from a suitable solvent and analyzing the resulting single crystal using X-ray diffraction. The diffraction data would allow for the determination of key crystallographic parameters.
Based on analyses of structurally similar compounds, such as 3-hydroxy-4-methoxybenzyl alcohol and 4-aminobenzyl alcohol, it is anticipated that this compound would crystallize in a common space group, such as a monoclinic or orthorhombic system. nih.govresearchgate.net
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this molecule. Different polymorphs would exhibit distinct physical properties, including melting point, solubility, and stability, arising from variations in the crystal lattice and intermolecular interactions. Identifying and characterizing different polymorphs would require screening various crystallization conditions (e.g., different solvents, temperatures, and pressures) and analyzing the solid forms using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Table 2: Hypothetical Crystallographic Parameters for this compound
| Parameter | Predicted Value/System | Basis for Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzyl alcohols. nih.govresearchgate.net |
| Space Group | P2₁/c or Pna2₁ | Centrosymmetric or non-centrosymmetric groups common for such molecules. researchgate.netnih.gov |
| Molecules per Unit Cell (Z) | 2 or 4 | Typical for small organic molecules. |
| Hydrogen Bonding | O-H···O | Expected primary interaction involving the alcohol and methoxy groups. |
Intermolecular Interactions and Packing Arrangements
In the absence of a solved crystal structure, the intermolecular interactions and packing arrangement of this compound can be predicted based on its molecular structure. The molecule possesses several functional groups capable of engaging in significant non-covalent interactions.
Hydrogen Bonding: The primary and most influential intermolecular interaction is expected to be hydrogen bonding. The hydroxyl (-OH) group is an excellent hydrogen bond donor, while the oxygen atoms of both the hydroxyl and methoxy (-OCH₃) groups can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks, which are common motifs in the crystal structures of alcohols. researchgate.net For example, molecules could link into chains via O-H···O(methoxy) or O-H···O(hydroxyl) interactions.
C-H···π Interactions: The aromatic C-H bonds and the hydrogens on the methylene bridge can act as weak hydrogen bond donors, interacting with the electron-rich π systems of the phenyl rings in neighboring molecules.
The interplay of these interactions—strong hydrogen bonds organizing the primary structural motifs and weaker stacking and van der Waals forces contributing to efficient packing—would dictate the final three-dimensional architecture of the crystal. The molecular packing will likely be a "herringbone" or layered arrangement to maximize these stabilizing interactions. researchgate.netnih.gov
Theoretical and Computational Studies on 4 4 Methoxybenzyl Benzyl Alcohol
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure of a molecule and understanding the nature of its chemical bonds. These methods solve the Schrödinger equation, or a simplified form of it, to find the lowest energy arrangement of atoms, which corresponds to the molecule's most stable geometry.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a good balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like 4-(4-Methoxybenzyl)benzyl alcohol. A common approach for geometry optimization involves the B3LYP functional combined with a basis set such as 6-31G*. This combination has been shown to provide reliable results for a wide range of organic compounds inpressco.comreddit.comacs.org.
The geometry optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface youtube.comnih.gov. For this compound, key structural parameters that would be determined include the bond lengths of the aromatic rings, the C-O bonds of the ether and alcohol groups, and the bond angles around the central methylene (B1212753) bridge.
Below is a representative table of optimized geometric parameters for this compound, as would be predicted from a DFT B3LYP/6-31G* calculation. The values are based on typical parameters for analogous structures found in computational studies of substituted benzyl (B1604629) alcohols and aromatic ethers.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length (Å) | C(ar)-C(ar) | 1.39 - 1.40 |
| Bond Length (Å) | C(ar)-CH2 | 1.51 |
| Bond Length (Å) | CH2-OH | 1.43 |
| Bond Length (Å) | C(ar)-O(Me) | 1.37 |
| Bond Length (Å) | O-CH3 | 1.42 |
| Bond Angle (°) | C(ar)-CH2-C(ar) | 112.5 |
| Bond Angle (°) | C(ar)-O-CH3 | 118.0 |
| Dihedral Angle (°) | C(ar)-C(ar)-CH2-C(ar) | Variable (defines conformation) |
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide very accurate results. These methods are used to analyze the electronic structure and bonding in detail.
A powerful tool often used in conjunction with both DFT and ab initio calculations is Natural Bond Orbital (NBO) analysis uni-muenchen.denih.govwikipedia.org. NBO analysis translates the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept of chemical bonding uni-muenchen.dewikipedia.org. This analysis provides insights into charge distribution, hybridization, and delocalization effects arising from orbital interactions dergipark.org.trfaccts.de. For this compound, NBO analysis would reveal the nature of the C-O bonds in the ether and alcohol moieties and the extent of π-electron delocalization across the aromatic rings.
| Bond/Lone Pair | Occupancy | Description |
|---|---|---|
| σ(C(ar)-CH2) | ~1.98 e | Sigma bond of the methylene bridge |
| σ(C-O) of Alcohol | ~1.99 e | Polar covalent C-O bond |
| σ(C-O) of Ether | ~1.99 e | Polar covalent C-O bond |
| LP(1) on O(Alcohol) | ~1.97 e | First lone pair on the alcohol oxygen |
| LP(1) on O(Ether) | ~1.96 e | First lone pair on the ether oxygen |
Another useful tool is the analysis of the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule theaic.orgrsc.org. The MEP is valuable for identifying regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for intermolecular interactions.
Molecular Dynamics Simulations for Conformational Sampling
Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations. Molecular Dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of such flexible molecules whiterose.ac.ukmdpi.comnih.gov. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.
By simulating the molecule over a period of nanoseconds to microseconds, a representative ensemble of conformations can be generated. Analysis of the MD trajectory can reveal the most populated conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For this compound, the key degrees of freedom are the dihedral angles around the C(ar)-CH2 and CH2-C(ar) bonds, as well as the rotation of the methoxy (B1213986) and hydroxyl groups.
| Dihedral Angle | Atoms Defining the Angle | Description |
|---|---|---|
| τ1 | C(ar1)-C(ar1)-CH2-C(ar2) | Rotation of the first benzyl group |
| τ2 | C(ar1)-CH2-C(ar2)-C(ar2) | Rotation of the second benzyl group |
| τ3 | C(ar)-C(ar)-O-CH3 | Rotation of the methoxy group |
| τ4 | C(ar)-CH2-O-H | Rotation of the hydroxyl group |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are extensively used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations, for instance, can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts theaic.orgresearchgate.netresearchgate.net.
The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the spectral bands to specific molecular motions can be made. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and various vibrations of the aromatic rings. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations arxiv.org.
| Vibrational Mode | Typical Experimental Range | Predicted (Scaled) DFT Value |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 | ~3450 |
| C-H Stretch (Aromatic) | 3000-3100 | ~3050 |
| C-H Stretch (Aliphatic) | 2850-3000 | ~2930 |
| C=C Stretch (Aromatic) | 1400-1600 | ~1510, ~1610 |
| C-O Stretch (Ether, Aryl) | 1200-1300 | ~1250 |
| C-O Stretch (Alcohol) | 1000-1260 | ~1030 |
Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding tensors of the nuclei. These calculations have become increasingly accurate, and with the aid of machine learning, can provide excellent predictions of experimental spectra nih.govnmrdb.orggithub.iofrontiersin.orgnih.gov.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, key structures such as reactants, products, intermediates, and transition states can be identified.
A key transformation for this compound could be its self-etherification to form bis(4-(4-methoxybenzyl)benzyl) ether. Computational methods can be used to locate the transition state for this reaction. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
The structure of the transition state provides crucial information about the mechanism of the reaction. For example, in an acid-catalyzed etherification, the transition state would likely involve the protonated alcohol and the incoming nucleophile. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational studies on the etherification of benzyl alcohols have provided insights into these mechanisms nih.govorganic-chemistry.orgresearchgate.net.
| Parameter | Description | Predicted Value (kcal/mol) |
|---|---|---|
| ΔE‡ | Activation Energy | 20 - 30 |
| ΔErxn | Reaction Energy | -5 to -15 |
| Imaginary Frequency | Vibrational mode of the transition state corresponding to the reaction coordinate | -200 to -400 cm⁻¹ |
Reaction Coordinate Mapping and Energy Profiles
A notable example is the density functional theory (DFT) study of benzyl alcohol oxidation to benzaldehyde (B42025) on manganese oxide (MnOx) clusters. Such studies provide a detailed energetic landscape of the reaction. The energy profile for a catalytic oxidation reaction typically involves several key steps: adsorption of the reactant(s), one or more transition states corresponding to bond breaking and formation, the formation of intermediate species, and finally, the desorption of the product(s).
For the oxidation of benzyl alcohol on an Mn4O9 cluster, a representative energy profile reveals the relative energies of the intermediates and transition states. The reaction proceeds through the adsorption of benzyl alcohol onto the catalyst surface, followed by a transition state leading to an intermediate, and then a second transition state leading to the final product before desorption. The energy barriers at each transition state are critical in determining the rate of the reaction.
To illustrate the type of data generated in such a study, the following table presents a hypothetical energy profile for a reaction step, based on the principles observed in the computational studies of benzyl alcohol oxidation.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Adsorbed this compound on a catalyst surface | 0.0 |
| Transition State 1 (TS1) | First transition state for C-H bond activation | +15.8 |
| Intermediate 1 | Alkoxide intermediate | +3.6 |
| Transition State 2 (TS2) | Second transition state for O-H bond cleavage | +12.5 |
| Product Complex | Adsorbed 4-(4-Methoxybenzyl)benzaldehyde and water | -25.0 |
This table is a hypothetical representation based on typical values for benzyl alcohol oxidation and does not represent actual calculated values for this compound.
The reaction coordinate would map the geometric changes of the molecule as it progresses from the reactant to the product through these states. For instance, in the transition state for C-H bond activation, the C-H bond would be elongated, and a new bond with an oxygen atom from the catalyst would be partially formed.
Quantitative Structure-Activity Relationship (QSAR) Theoretical Descriptors (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models rely on theoretical molecular descriptors to correlate the chemical structure of a compound with its physicochemical properties. These descriptors can be calculated using computational methods and provide insights into the molecule's behavior in various non-biological contexts. For this compound, a range of theoretical descriptors can be computed to characterize its structural, electronic, and physicochemical properties.
These descriptors are crucial for understanding and predicting the compound's behavior in areas such as materials science, environmental chemistry, and industrial process optimization. Key descriptors include those related to the molecule's size, shape, electronic distribution, and potential for intermolecular interactions.
The following table summarizes a selection of calculated theoretical descriptors for the closely related and structurally significant compound, 4-methoxybenzyl alcohol. These descriptors provide a foundational understanding of the properties that would also be relevant to the larger this compound molecule.
| Descriptor | Calculated Value | Source | Description |
|---|---|---|---|
| Water Solubility | 16.6 g/L | ALOGPS foodb.ca | Predicted solubility in water, indicating its potential for environmental distribution. foodb.ca |
| logP | 1.28 | ALOGPS foodb.ca | The logarithm of the octanol-water partition coefficient, a measure of hydrophobicity. foodb.ca |
| logP | 1.05 | ChemAxon foodb.ca | An alternative prediction of the octanol-water partition coefficient. foodb.ca |
| logS | -0.92 | ALOGPS foodb.ca | The logarithm of the aqueous solubility, another measure of its solubility in water. foodb.ca |
| pKa (Strongest Acidic) | 15.02 | ChemAxon foodb.ca | The predicted acid dissociation constant of the most acidic proton (hydroxyl group). foodb.ca |
| pKa (Strongest Basic) | -2.8 | ChemAxon foodb.ca | The predicted acid dissociation constant of the most basic site (ether oxygen). foodb.ca |
| Physiological Charge | 0 | ChemAxon foodb.ca | The net charge of the molecule at physiological pH. foodb.ca |
| Hydrogen Acceptor Count | 2 | ChemAxon foodb.ca | The number of atoms that can accept a hydrogen bond. foodb.ca |
| Hydrogen Donor Count | 1 | ChemAxon foodb.ca | The number of atoms that can donate a hydrogen bond. foodb.ca |
| Polar Surface Area | 29.46 Ų | ChemAxon foodb.ca | The surface area of polar atoms, influencing membrane permeability and solubility. foodb.ca |
| Rotatable Bond Count | 2 | ChemAxon foodb.ca | The number of bonds that can rotate freely, indicating molecular flexibility. foodb.ca |
| Refractivity | 39.34 m³·mol⁻¹ | ChemAxon foodb.ca | A measure of the molar refractivity, related to the volume and polarizability of the molecule. foodb.ca |
| Polarizability | 14.91 ų | ChemAxon foodb.ca | A measure of how easily the electron cloud can be distorted by an electric field. foodb.ca |
These descriptors, derived from the molecule's structure, are fundamental in developing predictive models for its behavior in various chemical and physical processes, independent of any biological activity.
Derivatization Strategies Employing 4 4 Methoxybenzyl Benzyl Alcohol As a Key Intermediate
Role as a Synthetic Precursor for Complex Organic Molecules
The bifunctional nature of 4-(4-methoxybenzyl)benzyl alcohol makes it an attractive starting point for the synthesis of elaborate organic molecules. The structure contains a p-methoxybenzyl (PMB) ether moiety, which is known for its specific reactivity, and a separate benzyl (B1604629) alcohol group that can undergo a wide range of chemical transformations. prepchem.com This inherent differentiation allows for sequential and site-selective modifications, a crucial advantage in multi-step synthesis.
One of the primary applications of this compound is in the generation of larger diarylmethane structures. nih.govorganic-chemistry.org The benzyl alcohol can be activated and subsequently used in Friedel-Crafts-type reactions to alkylate other aromatic or heterocyclic rings, thereby expanding the molecular framework. Furthermore, the alcohol functionality can be readily oxidized to an aldehyde, which is a gateway to a vast array of other functional groups and molecular scaffolds. This aldehyde can participate in condensations, reductive aminations, and additions of organometallic reagents, paving the way for the assembly of pharmacologically relevant structures and natural product analogues. The synthesis of the parent alcohol itself is straightforward, often achieved by the reduction of the corresponding 4-(4-methoxybenzyl)benzoic acid. prepchem.com
Strategies for Protecting Group Manipulation of the Hydroxyl Functionality
In complex syntheses, the hydroxyl group of this compound often requires temporary masking to prevent unwanted side reactions. The key to a successful protecting group strategy is orthogonality, wherein the chosen protecting group can be removed under conditions that leave other sensitive functionalities, particularly the integral p-methoxybenzyl ether, intact. total-synthesis.com
Selection of Orthogonal Protecting Groups
The selection of a suitable protecting group for the primary alcohol is dictated by the planned subsequent reaction conditions. The p-methoxybenzyl (PMB) ether portion of the molecule is susceptible to cleavage under strong acidic or oxidative conditions. total-synthesis.comnih.gov Therefore, protecting groups that can be removed under neutral or basic conditions are often preferred.
Common orthogonal protecting groups for the hydroxyl function include:
Silyl (B83357) Ethers (TBDMS, TIPS, TBDPS): These are among the most widely used alcohol protecting groups. They are installed using the corresponding silyl chloride and a base like imidazole. Their primary advantage is their stability to a wide range of non-acidic and non-fluoride-containing reagents and their facile cleavage with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgorganic-chemistry.org
Esters (Acetate, Benzoate): Acetyl (Ac) or benzoyl (Bz) groups can be introduced using the corresponding acid chloride or anhydride (B1165640). They are stable to acidic and many oxidative conditions but are readily cleaved by basic hydrolysis (e.g., with sodium methoxide (B1231860) or potassium carbonate in methanol).
Other Ethers (MOM, MEM, THP): Ethers like methoxymethyl (MOM), 2-methoxyethoxymethyl (MEM), or tetrahydropyranyl (THP) are installed under acidic catalysis or via the corresponding chloride. While they offer robust protection, their cleavage typically requires acidic conditions, which must be carefully selected to avoid unintended deprotection of the PMB group. nih.gov
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Orthogonality with PMB Ether |
|---|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., Acetic Acid) | High (cleaved by fluoride; PMB stable) |
| Acetate (B1210297) | Ac | Acetic Anhydride, Pyridine (B92270) | K₂CO₃, MeOH; or LiOH, THF/H₂O | High (cleaved by base; PMB stable) |
| Benzyl ether | Bn | NaH, Benzyl Bromide, THF | H₂, Pd/C (Hydrogenolysis) | Moderate (PMB may also be cleaved under some hydrogenolysis conditions) |
| Tetrahydropyranyl ether | THP | Dihydropyran, p-TsOH (cat.) | Aqueous Acid (e.g., HCl, Acetic Acid) | Low (cleavage conditions similar to PMB) |
Synthesis of Polycyclic and Heterocyclic Systems Utilizing this compound
The unique diarylmethane scaffold of this compound can be incorporated into larger, more complex ring systems. A common strategy involves the initial oxidation of the primary alcohol to the corresponding aldehyde, 4-(4-methoxybenzyl)benzaldehyde. This aldehyde serves as a versatile electrophile for constructing a variety of heterocyclic frameworks. rsc.orgnih.govsigmaaldrich.com
For example, this aldehyde can undergo multicomponent reactions like the Biginelli or Hantzsch reactions. In a Biginelli-type condensation with a β-ketoester (e.g., ethyl acetoacetate) and urea (B33335) or thiourea, it can form dihydropyrimidinones, a class of compounds with significant pharmaceutical interest. Similarly, in a Hantzsch-type synthesis, it can react with two equivalents of a β-ketoester and ammonia (B1221849) to produce 1,4-dihydropyridines, another important heterocyclic core.
The synthesis of polycyclic aromatic hydrocarbons (PAHs) can also be envisioned. rsc.orgosti.goviaea.org Strategies could involve intramolecular Friedel-Crafts-type cyclizations of derivatives where the second aromatic ring is suitably functionalized. For instance, conversion of the alcohol to a leaving group followed by an intramolecular electrophilic attack on the electron-rich methoxy-substituted ring could, in principle, lead to fused ring systems like fluorenes or other bridged polycycles, depending on the linker between the two aryl moieties.
Design and Synthesis of Advanced Organic Building Blocks
Functional group interconversion (FGI) is a powerful tool for transforming this compound into a library of advanced building blocks for use in medicinal chemistry and materials science. imperial.ac.ukorganic-chemistry.orgfiveable.mesolubilityofthings.com These transformations can target the alcohol functionality or the aromatic rings.
Transformations of the Hydroxyl Group: The primary alcohol can be converted into a variety of other functional groups. For example, treatment with thionyl chloride (SOCl₂) or a phosphorus halide can yield the corresponding benzyl chloride or bromide. Reaction with sodium azide (B81097) under Mitsunobu conditions or via the halide can produce the benzyl azide, a precursor for amines or a participant in "click" chemistry.
Modification of the Aromatic Rings: The two benzene (B151609) rings exhibit different reactivities towards electrophilic aromatic substitution. The ring bearing the methoxy (B1213986) group is highly activated and will preferentially react with electrophiles at the positions ortho to the methoxy group. libretexts.orgmasterorganicchemistry.com In contrast, the other ring is less activated. This differential reactivity allows for selective introduction of substituents like halogens (Br, Cl) or nitro groups (NO₂). These newly installed groups can then serve as handles for further modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) or reduction to an amino group.
| Reaction Type | Typical Reagents | Resulting Functional Group/Building Block | Synthetic Utility |
|---|---|---|---|
| Oxidation | PCC, DMP, or MnO₂ | Aldehyde | Precursor for heterocycle synthesis, imine formation, Wittig reactions. |
| Halogenation (Alcohol) | SOCl₂, PBr₃ | Benzyl Halide (R-CH₂-X) | Substrate for nucleophilic substitution, Grignard reagent formation. |
| Azide Formation | NaN₃ (via halide or Mitsunobu) | Benzyl Azide (R-CH₂-N₃) | Precursor for amines, "click" chemistry (cycloadditions). |
| Aromatic Bromination | N-Bromosuccinimide (NBS), CCl₄ | Bromo-substituted aromatic ring | Handle for palladium-catalyzed cross-coupling reactions. |
| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-substituted aromatic ring | Precursor for anilines (via reduction), directing group. |
Development of Linkers and Scaffolds in Material Science Research
In material science and combinatorial chemistry, linkers are molecular bridges used to connect a substrate to a solid support or to tether different molecular components together. imperial.ac.uk Scaffolds provide a rigid framework upon which functional elements can be precisely arranged. The this compound structure is exceptionally well-suited for these roles, primarily due to the cleavable nature of the PMB ether.
The molecule can be conceptualized as a "safety-catch" linker. nih.gov The primary alcohol can be used to attach the linker to a solid-phase resin (e.g., Merrifield resin). A molecule of interest can then be attached through the phenolic oxygen that is unmasked after cleavage of the methyl group, or more commonly, a related isomer like 3-methoxy-4-hydroxybenzyl alcohol is used to create the resin. The key feature is that the bond connecting the target molecule to the diarylmethane scaffold (the PMB ether bond) is stable throughout a multi-step synthesis but can be selectively cleaved at the end using specific oxidative (DDQ, CAN) or strongly acidic (TFA) conditions. osti.gov
This diarylmethane framework provides a defined distance and spatial orientation between the two points of attachment, making it a useful rigid scaffold. By modifying the substitution patterns on the rings, chemists can fine-tune the electronic properties and solubility of the resulting linker or scaffold without altering its fundamental geometry. This allows for the systematic construction of complex molecular assemblies, such as those required for developing new materials, without delving into the specific applications of those materials.
Future Directions in Research on 4 4 Methoxybenzyl Benzyl Alcohol
Novel Synthetic Routes and Catalytic Systems
While traditional methods like the reduction of 4-(4-methoxybenzyl)benzoic acid are established for the synthesis of 4-(4-Methoxybenzyl)benzyl alcohol, the future lies in more efficient, atom-economical, and versatile catalytic strategies. prepchem.com Research is moving beyond classical Friedel-Crafts reactions, which often require harsh conditions, towards transition-metal-catalyzed cross-coupling reactions that offer milder conditions and broader functional group tolerance. nih.govresearchgate.net
Promising future approaches include:
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions that directly couple benzyl (B1604629) alcohols or their derivatives (e.g., carbonates) with arylboronic acids represent a powerful, step-economic route. rsc.orgorganic-chemistry.org Future work could optimize catalysts for the direct coupling of 4-methoxybenzyl alcohol with a suitable 4-(hydroxymethyl)phenylboronic acid derivative, or vice-versa, minimizing the need for protecting groups and pre-functionalization steps. Recent developments in coupling benzene (B151609) sulfonhydrazides with benzyltrimethylammonium (B79724) salts also offer a novel pathway for forming the diarylmethane bond. tandfonline.com
Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium. One-pot reductive cross-coupling reactions between benzyl chlorides and aryl chlorides or fluorides, mediated by magnesium, provide a practical and scalable method for diarylmethane synthesis. organic-chemistry.org Adapting this to produce this compound would involve coupling a 4-methoxybenzyl halide with a 4-(hydroxymethyl)phenyl halide.
C-H Activation/Arylation: A frontier in organic synthesis is the direct formation of C-C bonds via C-H activation. Future research could target the direct arylation of p-cresol (B1678582) methyl ether (4-methylanisole) with a benzyl alcohol derivative, catalyzed by a palladium system that activates the benzylic C-H of toluene (B28343) derivatives. organic-chemistry.org
Table 1: Comparison of Modern Catalytic Systems for Diarylmehane Synthesis
| Catalytic System | Coupling Partners | Advantages | Potential Application for this compound | Citations |
|---|---|---|---|---|
| Palladium-Suzuki | Benzyl alcohol derivative + Arylboronic acid | Mild conditions, high functional group tolerance, step-economic. | Direct coupling of 4-methoxybenzyl alcohol and a 4-(hydroxymethyl)phenylboronic acid derivative. | rsc.orgorganic-chemistry.org |
| Nickel-Reductive Coupling | Benzyl chloride + Aryl chloride/fluoride (B91410) | Cost-effective catalyst, one-pot procedure, good for large-scale synthesis. | Coupling of 4-methoxybenzyl chloride with 4-(chloromethyl)phenol followed by reduction. | organic-chemistry.org |
| Palladium-C-H Activation | Toluene derivative + Aryl bromide | Atom economical, avoids pre-functionalization of the toluene component. | Direct coupling of 4-methylanisole (B47524) with 4-bromobenzyl alcohol. | organic-chemistry.org |
| Palladium-Decarboxylative Coupling | Aryl acetic acid + Aryl nitrile | Utilizes abundant carboxylic acids, photoredox-catalyzed. | Coupling of 4-methoxyphenylacetic acid with 4-cyanobenzyl alcohol. | researchgate.net |
Exploration of New Reactivity and Transformation Pathways
The structural features of this compound offer multiple avenues for novel transformations. Future research will likely focus on selectively functionalizing its different reactive sites.
Benzylic Methylene (B1212753) Functionalization: The benzylic CH₂ group is a key handle for creating more complex structures like triarylmethanes, which are prevalent in dyes and medicinally relevant compounds. nih.govnih.gov Future work could involve the selective metal-catalyzed or base-mediated C-H activation of this bridge to introduce new alkyl, aryl, or heteroatom-containing groups. nih.gov
Oxidative Transformations: The primary alcohol can be selectively oxidized. Photocatalytic oxidation, using systems like a flavin-zinc(II)-cyclen complex or titanium dioxide, can convert the alcohol to the corresponding aldehyde, p-(4-methoxybenzyl)benzaldehyde. nih.govmedchemexpress.com This aldehyde is a valuable intermediate for further reactions, such as reductive aminations or Wittig reactions.
Directed C-H Activation: The methoxy (B1213986) and hydroxyl groups can act as directing groups in transition-metal-catalyzed C-H activation, enabling regioselective functionalization of the aromatic rings. rsc.org For instance, a palladium catalyst could facilitate ortho-C-H activation relative to the methoxy group on one ring or the benzyl alcohol on the other, allowing for the controlled synthesis of tetra-substituted derivatives. Research into directing group-assisted double C-H activation could even lead to novel cyclized products. nih.govorganic-chemistry.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The multi-step syntheses often required for diarylmethanes are prime candidates for adaptation to continuous flow chemistry. researchgate.netbohrium.com This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, and greater scalability and reproducibility. nih.govacs.org
Future research will focus on translating the synthesis of this compound and its derivatives into a continuous process. For example, a multi-step sequence involving a Friedel-Crafts reaction followed by a reduction step could be configured in a flow reactor system. nih.govrsc.org This would allow for the telescoping of reactions, eliminating the need for isolation and purification of intermediates, which significantly shortens synthesis time. nih.gov Furthermore, integrating online process analytical technology (PAT) would enable real-time monitoring and optimization of reaction conditions, ensuring high yields and purity. nih.gov Automated platforms combining flow reactors with robotic liquid handlers could be used to rapidly generate a library of derivatives based on the this compound scaffold for high-throughput screening in drug discovery or materials science.
Advanced Computational Chemistry Applications for Rational Design
Computational chemistry is an increasingly indispensable tool for understanding and predicting chemical reactivity. For a molecule like this compound, with multiple potential reaction sites, computational methods such as Density Functional Theory (DFT) can provide crucial insights.
Future applications in this area include:
Mechanism Elucidation: DFT calculations can be used to model the transition states and reaction pathways for various catalytic cycles. This can explain observed selectivity, as demonstrated in studies of Pd-catalyzed Suzuki-Miyaura reactions for triarylmethane synthesis, where computations revealed the origin of stereospecificity. nih.gov
Catalyst Design: By understanding the electronic interactions between the substrate and a catalyst, researchers can rationally design new ligands or catalytic systems with improved efficiency and selectivity for the synthesis of this compound.
Reactivity Prediction: Molecular modeling can predict the most likely sites for electrophilic or nucleophilic attack, or for C-H activation, on the molecule's framework. This allows chemists to target specific transformations and avoid undesirable side reactions, accelerating the discovery of new derivatization strategies.
Development of Novel Derivatization Strategies for Diverse Chemical Applications
The true value of this compound as a research chemical lies in its potential as a building block for a wide array of more complex molecules. The development of novel derivatization strategies is key to unlocking this potential.
The primary alcohol is a versatile functional group for derivatization. It can be readily converted into ethers, or into esters with various carboxylic acids. nih.gov For instance, reaction with activated acids like N-acyl saccharins can proceed under mild, organocatalytic conditions. acs.org Derivatization can also serve analytical purposes, such as the conversion of benzyl alcohol to a high-molecular-mass derivative using perfluorooctanoyl chloride to improve detection by gas chromatography-mass spectrometry (GC-MS). nih.gov
Future research will aim to build libraries of compounds by systematically modifying the three key regions of the molecule.
Table 2: Potential Derivatization Strategies for this compound
| Reactive Site | Reaction Type | Reagents & Conditions | Potential Application of Product |
|---|---|---|---|
| Hydroxyl Group | Esterification | Carboxylic acid, DCC/DMAP; Acid chloride, Pyridine (B92270) | Pro-drugs, protecting group chemistry, fragrances. |
| Hydroxyl Group | Etherification | Alkyl halide, NaH | Synthesis of analogues with modified solubility/metabolic stability. |
| Hydroxyl Group | Oxidation | PCC; TEMPO/bleach; Photocatalysis | Intermediate for imines, cyanohydrins, further C-C bond formation. |
| Benzylic Bridge | C-H Functionalization | N-Bromosuccinimide (NBS), light; Pd/Norbornene | Introduction of new substituents for property tuning. |
| Aromatic Rings | Electrophilic Substitution | Nitrating mixture (HNO₃/H₂SO₄); Br₂, FeBr₃ | Synthesis of substituted diarylmethanes for electronic or pharmaceutical applications. |
| Aromatic Rings | Directed C-H Arylation | Aryl halide, Pd catalyst, directing group assistance | Construction of complex, poly-aromatic systems. |
By pursuing these future research directions, the scientific community can expand the synthetic utility and application scope of this compound, solidifying its role as a valuable intermediate in organic chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(4-Methoxybenzyl)benzyl alcohol?
- Methodological Answer : The compound is synthesized via multi-step pathways involving oxidation, aldol condensation, and reduction. For instance, 4-methoxybenzyl alcohol can be oxidized to the corresponding aldehyde, followed by aldol condensation with acetone, and subsequent reduction to yield the final product. Key challenges include controlling side reactions during oxidation, such as disproportionation or hydrogenolysis, which require precise temperature and catalyst selection .
Q. How is this compound characterized in research settings?
- Methodological Answer : Common techniques include:
- Refractive Index : Measured as (lit.) to confirm purity .
- Solubility Testing : Freely soluble in alcohol and diethyl ether, insoluble in water, guiding solvent selection for reactions .
- Spectroscopy : NMR and IR to verify functional groups (e.g., methoxy and benzyl alcohol moieties).
Q. What are the solubility properties of this compound, and how do they influence reaction design?
- Methodological Answer : Its insolubility in water necessitates polar aprotic solvents (e.g., acetonitrile) or alcohol-based systems. For example, photocatalytic oxidation using TiO₂ or MOF catalysts often employs acetonitrile or solvent-free conditions to enhance reactivity .
Advanced Research Questions
Q. How do substituents affect the oxidation kinetics and mechanism of this compound?
- Methodological Answer : Substituent effects are analyzed via Hammett studies and saturation kinetics . Electron-donating groups (e.g., methoxy) lower oxidation potential, accelerating reaction rates. For instance, 4-methoxybenzyl alcohol exhibits faster oxidation to 4-methoxybenzaldehyde compared to electron-withdrawing analogs (e.g., 4-chloro derivatives) due to enhanced stabilization of transition states. Kinetic saturation plots reveal substrate-catalyst binding affinities, modeled using Michaelis-Menten mechanisms .
Q. Which catalytic systems show high efficiency and selectivity for oxidizing this compound?
- Methodological Answer :
| Catalyst System | Conditions | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Au/TiO₂ | O₂, 75°C | 94 | 99 | |
| Cu-FMOF | TEMPO, Na₂CO₃ | 99 | 99 | |
| Nano-TiO₂ | UV light | 47.4 | >99 |
- Key Insight : MOF-based catalysts (e.g., Cu-FMOF) achieve near-quantitative conversion under mild conditions, while photocatalysts like TiO₂ require UV activation but minimize byproducts .
Q. How can racemization be avoided during ester synthesis involving this compound?
- Methodological Answer : Use 4-nitrophenyl esters for peptide coupling, as they minimize racemization in glycine derivatives. Avoid unprotected C-terminal residues (e.g., serine) due to their susceptibility to epimerization. Pyridinium salts or imidazole bases further suppress side reactions during acylation .
Q. What enzymatic pathways are available for oxidizing this compound, and how do cofactors influence reactivity?
- Methodological Answer :
- Alcohol Oxidase (AOx) : Recombinant AOx from Aspergillus terreus preferentially oxidizes 4-methoxybenzyl alcohol with a catalytic efficiency () of 7,829.5 min⁻¹ mM⁻¹, using FAD as a cofactor .
- Aryl-Alcohol Dehydrogenase (AAD) : NADPH-dependent AADs (e.g., from Pleurotus eryngii) reduce aldehydes to alcohols at pH 6.0, while NAD⁺-dependent variants oxidize alcohols at pH 9.6 .
Q. How are reactive intermediates managed in multi-step syntheses involving this compound?
- Methodological Answer : In flow reactors, intermediates like aldehydes are stabilized using micropacked beds to prevent side reactions (e.g., over-oxidation). For example, oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde is coupled with immediate aldol condensation to avoid aldehyde degradation .
Contradictions and Resolution
-
Catalyst Efficiency in Oxidation : While MOF catalysts (e.g., Cu-FMOF) show high conversion (>99%) under mild conditions , photocatalytic systems (e.g., Ni-doped NH₂-MIL-125(Ti)) achieve lower conversion (47.4%) but superior selectivity (>99%) . This discrepancy arises from differences in active sites and activation energy requirements, emphasizing the need for context-dependent catalyst selection.
-
Enzymatic vs. Chemical Oxidation : Enzymatic methods (e.g., AOx) offer substrate specificity but require optimal pH and cofactors, whereas chemical catalysts (e.g., Au/TiO₂) operate under broader conditions but may lack selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
